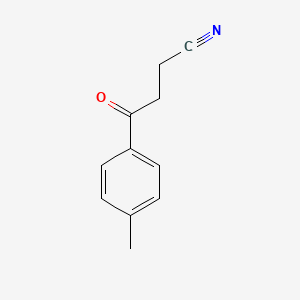

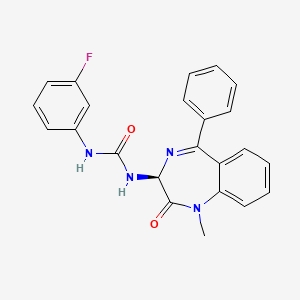

N1-benzyl-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This chemical belongs to a class of compounds that exhibit interesting chemical and physical properties due to their complex structure. These compounds often contain sulfonyl and oxazinan groups, which can influence their reactivity and potential applications.

Synthesis Analysis

The synthesis of complex molecules like this one typically involves multi-step reactions that may include the formation of oxazinan rings and the introduction of sulfonyl groups. For instance, sulfonamide derivatives containing triazine rings have been synthesized and characterized, indicating the complexity and multi-step nature of such syntheses (Branowska et al., 2022).

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure analysis of tetrazole derivatives revealed the planarity of tetrazole rings and their interactions with adjacent sulfonamide groups (Al-Hourani et al., 2015).

Chemical Reactions and Properties

These compounds can participate in a variety of chemical reactions, including tautomerism, which is the ability of a chemical compound to exist in two or more forms that readily interconvert. The existence of sulfonamide-sulfonimide tautomerism has been observed, showcasing the dynamic nature of these molecules (Branowska et al., 2022).

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Researchers have synthesized and characterized various sulfonamide derivatives to explore their structural properties and tautomerism. For instance, the study by Branowska et al. (2022) delves into the synthesis, structure, and sulfonamide-sulfonimide tautomerism of sulfonamide-1,2,4-triazine derivatives. This work provides insights into the chemical and physical properties of these compounds, including their hydrogen bonding interactions and theoretical calculations regarding their stability in different solvents (Branowska et al., 2022).

Anticancer Properties

Another significant application of these compounds is in the development of anticancer agents. For example, Yılmaz et al. (2015) synthesized indapamide derivatives showing pro-apoptotic activity against melanoma cell lines, highlighting their potential as anticancer agents. This study presents compound 12 as exhibiting significant growth inhibition of melanoma cancer cells, alongside its inhibitory effects on human carbonic anhydrase isoforms (Yılmaz et al., 2015).

Molecular Docking and QSAR Studies

The design and evaluation of these molecules extend to computational studies as well. Tomorowicz et al. (2020) conducted molecular docking and quantitative structure–activity relationship (QSAR) studies on novel benzothiazinone derivatives. Their research identified compounds with significant cytotoxic activity against various cancer cell lines, demonstrating the utility of computational methods in predicting biological activity and optimizing drug design (Tomorowicz et al., 2020).

Corrosion Inhibition

In addition to their biological applications, some derivatives also show promise in materials science, such as corrosion inhibition. Kadhim et al. (2017) evaluated benzoxazines, which are related to the chemical family of interest, for their corrosion inhibition properties on mild steel. Their findings highlight the potential of these compounds in protecting metals from corrosion, indicating a broad spectrum of applications beyond pharmacology (Kadhim et al., 2017).

Propiedades

IUPAC Name |

N'-benzyl-N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O5S/c21-16-7-9-17(10-8-16)30(27,28)24-11-4-12-29-18(24)14-23-20(26)19(25)22-13-15-5-2-1-3-6-15/h1-3,5-10,18H,4,11-14H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHFJMZRZVEJMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-benzyl-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B2493369.png)

![N-(1-cyanocyclohexyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}amino)acetamide](/img/structure/B2493385.png)

![N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2493388.png)